molecular formula C8H13ClO2S B14363840 2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide CAS No. 90556-39-1

2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide

Cat. No.: B14363840
CAS No.: 90556-39-1
M. Wt: 208.71 g/mol
InChI Key: GBAMSMWXHXGKBX-UHFFFAOYSA-N
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Description

2-Chloro-9-thiabicyclo[331]nonane 9,9-dioxide is a chemical compound with the molecular formula C8H13ClO2S It is a member of the bicyclic nonane family, characterized by the presence of a sulfur atom in the bicyclic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide typically involves the reaction of sulfur dichloride and sulfuryl chloride with 1,5-cyclooctadiene. This reaction is carried out under controlled conditions to ensure high yield and purity. The reaction parameters are optimized to prevent competing polymerization pathways, which can dominate under certain conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory settings. The process is scaled up to produce the compound in multigram quantities, ensuring high purity through simple extraction and washing protocols .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide involves the formation of highly reactive episulfonium intermediates. These intermediates facilitate nucleophilic substitution reactions by allowing the sulfur atom to participate in anchimeric assistance, leading to double inversion processes that preserve stereochemistry . The molecular targets and pathways involved in these reactions are primarily centered around the sulfur atom and its interactions with various nucleophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is unique due to its specific substitution pattern and the presence of a single chlorine atom, which influences its reactivity and the types of reactions it can undergo. Its ability to form stable episulfonium intermediates and participate in stereospecific reactions sets it apart from other similar compounds .

Properties

90556-39-1

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

2-chloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide

InChI

InChI=1S/C8H13ClO2S/c9-7-5-4-6-2-1-3-8(7)12(6,10)11/h6-8H,1-5H2

InChI Key

GBAMSMWXHXGKBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C(C1)S2(=O)=O)Cl

Origin of Product

United States

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